依托泊苷 C

描述

Synthesis Analysis

The terminal step in epothilone B biosynthesis is catalyzed by the cytochrome P450 enzyme EpoK (CYP167A1), which catalyzes the epoxidation of the C12–C13 double bond (in epothilone C and D) to form epothilone A and B, respectively . Two syntheses of the C (7)–C (16)-fragment 41 of epothilone D 2 were developed that were based on tin (IV) bromide mediated reactions of 5,6-difunctionalised hex-2-enylstannanes with aldehydes .Molecular Structure Analysis

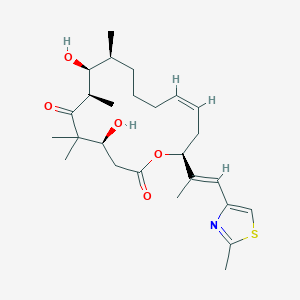

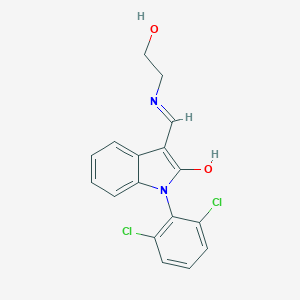

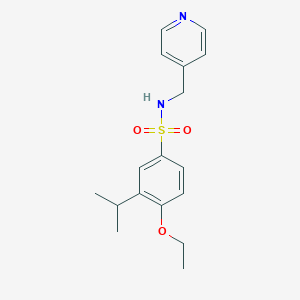

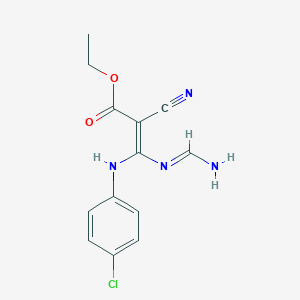

The Epo structure consists of a 16-membered lactone macrocycle, which includes an epoxide between C12 and C13, a ketone at C5, and a thiazole moiety in a side chain at C15 . A structural analysis of the epothilone A– tubulin complex by electron crystallography and nuclear magnetic resonance revealed that the binding sites of epothilone A on tubulin .Chemical Reactions Analysis

Two syntheses of the C (7)–C (16)-fragment 41 of epothilone D 2 were developed that were based on tin (IV) bromide mediated reactions of 5,6-difunctionalised hex-2-enylstannanes with aldehydes .Physical And Chemical Properties Analysis

Epothilone C has a molecular formula of C26H39NO5S and a molecular weight of 477.66 g/mol .科学研究应用

抗癌药物开发

依托泊苷 C 已被确定为一种有效的天然化合物,用于开发新型抗癌药物 . 它的功能与紫杉醇类似,通过诱导微管聚合和细胞凋亡发挥作用,但对肿瘤耐药机制的敏感性较低。 这使得它对难治性肿瘤特别有效,并且在许多情况下比紫杉醇显示出更好的疗效 .

三阴性乳腺癌 (TNBC) 的治疗

最近的临床研究表明,包括this compound 衍生物(如伊沙匹隆联合卡培西他滨或尤替隆联合卡培西他滨)的治疗方案显著改善了 TNBC 患者的预后 . 这些发现突出了该化合物在靶向癌症治疗中的潜力。

克服多药耐药性

This compound 及其衍生物在体外对多种类型的多药耐药癌细胞系以及在体内对多药耐药肿瘤显示出活性 . 这种应用在对抗已对标准化疗药物产生耐药性的癌细胞的持续斗争中至关重要。

新型衍生物的合成

创新的合成策略导致了对难治性肿瘤具有增强活性的新型this compound 衍生物的合成 . 这些衍生物正在与现有的药物(如伊沙匹隆或紫杉醇)进行比较,其中一些显示出更好的活性 .

前列腺癌治疗

This compound 已被探索用于其在晚期前列腺癌治疗中的抗肿瘤作用 . 它稳定微管的能力使其成为治疗这种特定类型癌症的宝贵候选药物。

微管聚合的机制研究

该化合物在微管聚合中的作用为机制研究提供了独特的机会。 了解this compound 如何与微管相互作用可以提供对其他微管稳定剂开发的见解 .

临床试验和 FDA 批准

This compound 衍生物已进行过多个阶段的临床试验,其中一些已获得 FDA 批准用于治疗转移性和晚期乳腺癌 . 这突出了该化合物在制药行业的重要性。

发酵生产工艺

在开发this compound 及其衍生物的发酵生产工艺方面取得了重大进展。 这对大规模药物生产以及确保持续和未来临床应用的稳定供应至关重要

作用机制

Target of Action

Epothilone C, also known as Desoxyepothilone A, primarily targets microtubules in cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Epothilone C interacts with its target, the microtubules, by binding to the αβ-tubulin heterodimer subunit . This binding decreases the rate of αβ-tubulin dissociation, thereby stabilizing the microtubules . Epothilone C can also induce tubulin polymerization into microtubules without the presence of GTP . This interaction leads to the formation of microtubule bundles throughout the cytoplasm . Furthermore, Epothilone C causes cell cycle arrest at the G2-M transition phase, leading to cytotoxicity and eventually cell apoptosis .

Biochemical Pathways

The principal biochemical pathway affected by Epothilone C is the microtubule function . By inhibiting microtubule function, Epothilone C prevents cells from properly dividing . This inhibition of cell division is a key mechanism by which Epothilone C exerts its anti-cancer effects .

Pharmacokinetics

One study on a similar compound, kos-862 (epothilone d), showed that the pharmacokinetics were linear with proportional increases in mean cmax and auctot as a function of dose . The half-life was reported to be between 0.2 and 0.6 hours across dose levels . More research is needed to fully understand the ADME properties of Epothilone C and Desoxyepothilone A.

Result of Action

The primary result of Epothilone C’s action is the inhibition of cell division , leading to cell apoptosis . This is due to its ability to stabilize microtubules and cause cell cycle arrest at the G2-M transition phase . This makes Epothilone C a potent anti-cancer agent, particularly against refractory tumors .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic factors

未来方向

Epothilones have mechanisms of action similar to paclitaxel by inducing tubulin polymerization and apoptosis with low susceptibility to tumor resistance mechanisms . They are active against refractory tumors, being superior to paclitaxel in many respects . In recent years innovative synthetic strategies resulted in the synthesis of new epothilone derivatives with improved activity against refractory tumors with better activities when compared to ixabepilone or taxol .

属性

IUPAC Name |

(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO5S/c1-16-11-9-7-8-10-12-21(17(2)13-20-15-33-19(4)27-20)32-23(29)14-22(28)26(5,6)25(31)18(3)24(16)30/h8,10,13,15-16,18,21-22,24,28,30H,7,9,11-12,14H2,1-6H3/b10-8-,17-13+/t16-,18+,21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFZAMRWPCMWFJ-QJKGZULSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186692-73-9 | |

| Record name | Epothilone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPOTHILONE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18T00XLN7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Epothilone C?

A1: Epothilone C exerts its anticancer activity by stabilizing microtubules, similar to paclitaxel (Taxol). [] This stabilization disrupts the normal dynamics of microtubules, which are crucial for cell division, leading to mitotic arrest and ultimately cell death. []

Q2: How does Epothilone C's interaction with microtubules differ from that of paclitaxel?

A2: While both Epothilone C and paclitaxel stabilize microtubules, their binding sites and mechanisms differ. This difference makes Epothilone C an attractive potential therapeutic option for patients with tumors resistant to paclitaxel. [, ]

Q3: Does the C12-C13 epoxide group present in Epothilone A and B significantly contribute to microtubule binding compared to the C12-C13 double bond in Epothilone C?

A3: Research suggests the C12-C13 epoxide is not essential for activity. Studies with 12,13-desoxyepothilone B, lacking the epoxide, show comparable or even improved potency compared to Epothilone A and B, highlighting the significance of the overall molecular structure for microtubule binding. [, , ]

Q4: What is the molecular formula and weight of Epothilone C?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of Epothilone C.

Q5: Where can I find spectroscopic data for Epothilone C?

A5: Several research papers mention using NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) data for structural elucidation of Epothilone C and its analogs. [, , ] Refer to publications focusing on isolation, characterization, and synthesis of these compounds for detailed spectroscopic data.

Q6: How does modifying the C2 position of the thiazole ring in Epothilone C affect its activity?

A6: The C2 position of the thiazole ring demonstrates a degree of flexibility for modifications without abolishing activity. Research shows that introducing certain substitutions at this position can improve esterase stability and retain or even enhance cytotoxic activity. []

Q7: Can the macrocycle size in Epothilone C be altered without affecting its activity?

A7: Studies synthesizing 14-, 15-, 17-, and 18-membered ring analogs of Epothilone A showed drastically reduced activity compared to the natural 16-membered ring. [, ] These findings suggest that the tubulin binding site exhibits high specificity for the natural ring size of Epothilones.

Q8: Does introducing a fluorine atom at the C26 position enhance the activity of Epothilone analogs?

A8: Yes, introducing a trifluoromethyl group at the C26 position has resulted in analogs like Fludelone that demonstrate enhanced antitumor activity compared to other Epothilone analogs, including 12,13-desoxyepothilone B. [, ]

Q9: What is known about the stability of Epothilone C?

A9: The provided research excerpts do not offer detailed information regarding the stability of Epothilone C under various conditions.

Q10: Which cell lines are particularly sensitive to Epothilone C and its analogs?

A12: Research shows promising results with Epothilone analogs in various cancer cell lines, including those derived from lung, colon, breast, and ovarian cancers. [, ] Notably, Fludelone, a trifluoro-substituted analog, exhibited potent activity against ovarian cancer cell lines. []

Q11: What is the efficacy of Epothilone analogs in multidrug-resistant (MDR) tumor models?

A13: Studies indicate that certain Epothilone analogs, such as 12,13-desoxyepothilone B and Fludelone, are effective in inhibiting the growth of MDR tumor cells, even in cases where paclitaxel shows limited efficacy. [, ] This suggests their potential in overcoming MDR mechanisms.

Q12: Are there known mechanisms of resistance to Epothilone C?

A14: Research has identified a potential mechanism of resistance related to alterations in γ-actin. [, ] Leukemia cells resistant to desoxyepothilone B showed mutations in γ-actin and a decrease in its expression. [] Introducing these mutant γ-actin forms into other cells conferred resistance to antimicrotubule agents, suggesting a novel resistance mechanism. []

Q13: Can Epothilone C be produced in organisms other than Sorangium cellulosum?

A15: Yes, researchers have successfully expressed the epothilone biosynthetic gene cluster in heterologous hosts like Escherichia coli and Myxococcus xanthus. [, ] This breakthrough enables further investigation of the biosynthetic pathway and the potential for producing novel Epothilone analogs. [, ]

Q14: What is the role of the cytochrome P450 enzyme EpoK in Epothilone biosynthesis?

A16: EpoK catalyzes the epoxidation of Epothilones C and D to A and B, respectively. [] Inhibiting or manipulating EpoK activity can alter the production ratio of different Epothilone congeners. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)

![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)